7-Chloropyrido[3,4-b]pyrazine
Description
Significance of the Pyrido[3,4-b]pyrazine (B183377) Scaffold in Heterocyclic Chemistry
The pyrido[3,4-b]pyrazine scaffold is a significant heterocyclic system in the fields of medicinal chemistry and materials science. musechem.com As a fused ring system composed of pyridine (B92270) and pyrazine (B50134) rings, it possesses unique electronic properties. The two nitrogen atoms in the pyrazine ring and the nitrogen in the pyridine ring make the scaffold an electron-withdrawing unit. scispace.com This characteristic influences its molecular interactions and makes it a valuable component in the design of functional materials and bioactive molecules. nih.govacs.org
In medicinal chemistry, the pyrido[3,4-b]pyrazine core is recognized as a key pharmacophore, a molecular framework responsible for a drug's pharmacological activity. Its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors. google.com The scaffold's ability to be substituted at various positions allows for the fine-tuning of its biological activity, making it a versatile building block in drug discovery. nih.govacs.orgchemimpex.com
The electron-deficient nature of the pyrido[3,4-b]pyrazine system also makes it suitable for applications in materials science. It has been incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs) and is a candidate for use in organic light-emitting diodes (OLEDs). scispace.comresearchgate.net The ability to modify the scaffold through chemical reactions allows for the development of materials with tailored electronic and photophysical properties. scispace.com
Historical Development of Pyrido[3,4-b]pyrazine Research
Research into pyrido[3,4-b]pyrazine derivatives has evolved, driven by the search for new therapeutic agents and functional materials. Early studies focused on the synthesis and fundamental reactivity of this heterocyclic system. For instance, methods for preparing 5-chloropyrido[3,4-b]pyrazines from 2-chloro-3,4-diaminopyridine and 1,2-dicarbonyl compounds were developed, establishing foundational synthetic routes. clockss.org
Subsequent research, highlighted in patent literature from the early 21st century, began to explore the application of these scaffolds in medicinal chemistry. A notable patent application described 2-chloropyrido[3,4-b]pyrazine (B7951900) as an intermediate, indicating its utility in the synthesis of more complex molecules. clockss.org Further patent filings demonstrated the role of pyrido[3,4-b]pyrazine derivatives as inhibitors of spleen tyrosine kinase (Syk), a target for anti-inflammatory and immunomodulating therapies. google.com
More recent research has expanded the scope of applications for this class of compounds. Studies have demonstrated the synthesis of various substituted pyrido[3,4-b]pyrazines and their potential as protein kinase inhibitors. rsc.org Additionally, the development of pyrido[3,4-b]pyrazine-based sensitizers for dye-sensitized solar cells showcases the diversification of research into the material science applications of this scaffold. scispace.com This progression from fundamental synthesis to targeted applications in medicine and materials illustrates the growing interest in the versatile pyrido[3,4-b]pyrazine core.
Structural Attributes of 7-Chloropyrido[3,4-b]pyrazine within the Pyrido[3,4-b]pyrazine Class
This compound is a specific derivative within the broader class of pyrido[3,4-b]pyrazines. Its fundamental structure consists of a fused pyridine and pyrazine ring system, with a chlorine atom substituted at the 7-position of the bicyclic core. chemscene.com This substitution pattern significantly influences the compound's chemical properties and reactivity.
The presence of the chlorine atom, an electron-withdrawing group, enhances the electrophilic nature of the pyrido[3,4-b]pyrazine core. This makes the compound a useful intermediate in organic synthesis, as the chlorine atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. google.comtandfonline.com This reactivity allows for the introduction of a wide variety of functional groups at the 7-position, facilitating the synthesis of a diverse library of derivatives. google.com
The table below summarizes key structural and chemical identifiers for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃ | chemscene.comcalpaclab.com |
| Molecular Weight | 165.58 g/mol | chemscene.com |
| CAS Number | 93049-39-9 | chemscene.comcalpaclab.com |
| Topological Polar Surface Area (TPSA) | 38.67 Ų | chemscene.com |
| LogP | 1.6782 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
Properties
IUPAC Name |
7-chloropyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAAFHCCXSMDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NC(=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657370 | |
| Record name | 7-Chloropyrido[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93049-39-9 | |
| Record name | 7-Chloropyrido[3,4-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93049-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloropyrido[3,4-b]pyrazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40657370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloropyrido[3,4-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies of 7 Chloropyrido 3,4 B Pyrazine
Retrosynthetic Analysis and Precursor Design
Retrosynthetic analysis is a critical first step in planning the synthesis of a target molecule. For 7-Chloropyrido[3,4-b]pyrazine, the most logical disconnection strategy involves breaking the bonds formed during the final ring-closing step. The core of most synthetic routes to pyridopyrazines is the condensation of an ortho-diaminopyridine with a 1,2-dicarbonyl compound. thieme-connect.declockss.org
Applying this logic, the pyrazine (B50134) ring of this compound can be retrosynthetically cleaved. This reveals two primary building blocks:
A substituted ortho-diaminopyridine, specifically 5-chloro-3,4-diaminopyridine . The position of the chlorine atom on this precursor is crucial as it dictates the "7-chloro" position in the final product.
A simple 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives.
The design of these precursors is fundamental. The synthesis of the required 5-chloro-3,4-diaminopyridine is a key challenge that must be addressed before the main cyclization can occur. The choice of the dicarbonyl component can also be varied to introduce substituents at the 2- and 3-positions of the pyridopyrazine ring. For instance, using phenylglyoxal (B86788) instead of glyoxal would lead to a 2-phenyl substituted product. rsc.org
Multi-step Synthetic Routes for this compound
Building upon the retrosynthetic plan, multi-step routes provide a practical pathway to the target molecule. These routes typically involve the synthesis of the key diaminopyridine precursor followed by a final cyclization step.
The cornerstone of pyrido[3,4-b]pyrazine (B183377) synthesis is the cyclization reaction between a 3,4-diaminopyridine (B372788) and a 1,2-dicarbonyl compound. clockss.org This condensation reaction is a robust and widely used method for forming the pyrazine ring. For example, the synthesis of 7-chloro-2-phenylpyrido[3,4-b]pyrazine is achieved by reacting 2,3-diamino-6-chloropyridine with phenylglyoxal monohydrate. rsc.org A similar reaction, condensing 2-chloro-3,4-diaminopyridine with various 1,2-dicarbonyls, has been shown to produce 5-chloropyrido[3,4-b]pyrazines in good yields. clockss.org When unsymmetrical glyoxals are used, a mixture of two regioisomers can be formed, often with the 2-substituted product being dominant. clockss.org
Alternative advanced cyclization strategies have also been developed. One novel tandem cyclization involves the reaction of 2,3-dialkynylquinoxalines with sodium azide, which proceeds through a 1,3-dipolar cycloaddition followed by an intramolecular nucleophilic addition to yield a triazolo-fused pyridopyrazine system. researchgate.net
A Hantzsch-type domino process has been reported for the synthesis of complex heterocyclic systems, highlighting a sophisticated approach to ring formation. mdpi.com In a developed synthesis for polyfunctional hexahydropyrrolo[3,4-b]pyrroles, N-arylbromomaleimides and aminocrotonic acid esters play specific and crucial roles. mdpi.com The reaction is a highly chemo- and stereoselective domino process that involves an initial nucleophilic C-addition or substitution step, followed by a subsequent intramolecular cyclization. mdpi.com While this specific example builds a pyrrolo-pyrrole core, the principles of this domino reaction, which efficiently constructs multiple rings in a single sequence through controlled nucleophilic additions and cyclizations, are relevant to modern heterocyclic synthesis.
Glyoxal and its derivatives are common and effective reagents for the construction of the pyrazine portion of the pyridopyrazine scaffold. The reaction involves the condensation of the two carbonyl groups of the glyoxal with the two amino groups of the diaminopyridine precursor.
A regioselective synthetic route has been developed for 2,8-disubstituted pyrido[3,4-b]pyrazines through the initial condensation of diaminopyridines with α-keto aldehyde equivalents. researchgate.net For instance, reacting 3,4-diamino-5-bromopyridine with methyl oxo(phenyl)acetate is a key step in producing 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one. rsc.org The synthesis of 7-chloro-2-phenylpyrido[3,4-b]pyrazine and its 8-chloro isomer has been successfully accomplished by reacting 2,3-diamino-6-chloropyridine with phenylglyoxal monohydrate, yielding a mixture of the two products. rsc.org
Table 1: Examples of Glyoxal-Mediated Pyrido[3,4-b]pyrazine Synthesis This table is interactive. Click on the headers to sort.
| Diaminopyridine Precursor | Dicarbonyl Compound | Product(s) | Reference |
|---|---|---|---|
| 2,3-Diamino-6-chloropyridine | Phenylglyoxal monohydrate | 7-Chloro-2-phenylpyrido[3,4-b]pyrazine & 8-Chloro-2-phenylpyrido[3,4-b]pyrazine | rsc.org |
| 3,4-Diamino-5-bromopyridine | Methyl oxo(phenyl)acetate | 8-Bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one | rsc.org |
| 2-Chloro-3,4-diaminopyridine | Phenylglyoxal | 5-Chloro-2-phenylpyrido[3,4-b]pyrazine (major) & 5-Chloro-3-phenylpyrido[3,4-b]pyrazine (minor) | clockss.org |
Reaction Mechanisms in this compound Formation
Understanding the underlying reaction mechanisms is key to optimizing synthetic routes and predicting product outcomes. The formation of the pyridopyrazine ring is governed by fundamental principles of nucleophilic addition and subsequent cyclization.
The classic condensation of a diaminopyridine with a 1,2-dicarbonyl compound proceeds through a sequence of nucleophilic additions and dehydration steps. The mechanism can be described as follows:
Initial Nucleophilic C-Addition: One of the amino groups of the diaminopyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the glyoxal derivative. This forms a tetrahedral intermediate known as a hemiaminal.
Dehydration: The hemiaminal intermediate readily loses a molecule of water to form an imine (a Schiff base).
Intramolecular Nucleophilic Addition: The second amino group, now positioned correctly, performs an intramolecular nucleophilic attack on the second carbonyl carbon. This ring-closing step forms a second hemiaminal within the newly formed six-membered ring.
Final Aromatization: A second dehydration step occurs, leading to the formation of a stable, aromatic pyrazine ring, thus completing the fused pyridopyrazine system.
This mechanistic pathway is fundamental to many heterocyclic syntheses. Similar mechanistic steps are observed in other advanced methods. For example, a Hantzsch-type domino process is initiated by a nucleophilic C-addition. mdpi.com Furthermore, a novel tandem cyclization used to create fused pyridopyrazines involves an initial 1,3-dipolar cycloaddition followed by a critical intramolecular nucleophilic addition of a triazole anion to a carbon-carbon triple bond to complete the cyclization. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is a key step in developing a robust synthetic route, aiming to maximize product yield and purity while minimizing reaction times and waste. arabjchem.org This involves systematically adjusting various parameters.
Key Optimization Parameters:
Catalyst and Stoichiometry: The choice of catalyst can significantly impact reaction outcomes. For example, in the synthesis of related imidazo[4,5-b]pyrazines, the use of Ytterbium triflate (Yb(OTf)₃) was found to improve yields, particularly on a small scale. nih.gov In cyclocondensation reactions to form the pyridopyrazine backbone, adjusting the stoichiometry of reagents and using catalysts like polyphosphoric acid can increase yields to as high as 75%. Palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to build the molecule, and the choice of palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., cesium carbonate) is critical for efficiency. nih.gov
Solvent and Temperature: The reaction medium and temperature play a crucial role. Specific conditions are often required for different synthetic steps. For instance, chlorination of a hydroxyl precursor might be performed using neat phosphorus oxychloride (POCl₃) at 110°C to ensure complete conversion. Nucleophilic aromatic substitution (SNAr) reactions, such as methoxylation, are often facilitated in polar aprotic solvents like DMF at elevated temperatures (e.g., 80°C) with a base like potassium carbonate (K₂CO₃). A survey of temperature and reaction times for a related pyrazine synthesis found that 95 °C for 4 hours were the most efficient conditions. nih.gov
Data-Rich Experimentation and Modeling: Modern approaches to optimization utilize data-rich experimentation in conjunction with kinetic modeling software like Reaction Lab and Dynochem. scale-up.com This allows for a deeper understanding of reaction kinetics, including the rates of formation for both the desired product and impurities. scale-up.com By modeling the reaction, chemists can explore a wider design space to identify optimal conditions for temperature, concentration, and addition rates, ultimately leading to improved yield and purity while ensuring a more robust and scalable process. scale-up.com
The following table illustrates a hypothetical optimization study for a key synthetic step, based on methodologies reported for related heterocyclic compounds. nih.gov
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Dioxane | 80 | 12 | 45 |
| 2 | Pd(PPh₃)₄ (5) | Dioxane | 80 | 8 | 65 |
| 3 | Pd(PPh₃)₄ (5) | Toluene | 80 | 8 | 58 |
| 4 | Pd(PPh₃)₄ (5) | Dioxane | 100 | 4 | 82 |
| 5 | Pd(dppf)Cl₂ (5) | Dioxane | 100 | 4 | 76 |
| 6 | Pd(PPh₃)₄ (5) | Dioxane | 100 | 4 | 82 |
Scalability Considerations for Research and Development
Scaling a chemical synthesis from the laboratory bench (milligram to gram scale) to pilot plant or industrial production (kilogram scale and beyond) presents significant challenges that must be addressed during research and development.
Key Scalability Challenges:
Mixing and Heat Transfer: Reactions that are well-behaved in small flasks can become problematic at a larger scale. Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high concentration, resulting in extended reaction times and the formation of impurities. scale-up.com Similarly, the surface-area-to-volume ratio decreases as the reactor size increases, making heat removal from exothermic reactions more difficult and posing potential safety hazards. scale-up.com
Impurity Profile: The impurity profile of a reaction can change upon scale-up. Minor byproducts in a lab-scale reaction can become significant impurities at a larger scale due to changes in mixing and temperature control. scale-up.com These impurities can complicate purification, reduce yields, and impact the quality of the final product.
Process Safety: The thermal hazards of a reaction must be thoroughly assessed before scale-up. Understanding the reaction kinetics and thermodynamics is crucial to avoid runaway reactions or other hazardous events. scale-up.com
Reagent and Solvent Handling: The choice of reagents and solvents must be re-evaluated for large-scale synthesis. Reagents that are easy to handle in the lab may be too hazardous, expensive, or produce too much waste for industrial production. hymasynthesis.com The process should ideally allow for the recovery and reuse of certain reagents and solvents to improve cost-effectiveness and environmental performance. hymasynthesis.com
Modern Approaches to Scalability:
Process Modeling: Software tools like Dynochem are used to model and simulate reaction conditions at different scales. scale-up.com By inputting laboratory data, chemists and engineers can predict how a reaction will behave in a larger vessel, allowing them to optimize parameters for mixing and heat transfer before the first pilot batch is ever run. scale-up.com This model-based approach helps to avoid common scale-up issues and ensures a more robust and reliable process. scale-up.com
Continuous Flow Chemistry: As an alternative to traditional batch processing, continuous flow chemistry is an increasingly important strategy for scalable synthesis. scale-up.com In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs within a tube or channel. This technology offers superior control over reaction parameters like temperature and mixing, improves safety, and can lead to higher yields and purity. scale-up.com Data-rich experimentation combined with kinetic modeling can be used to design multi-step flow processes for the efficient and scalable synthesis of heterocyclic compounds. scale-up.com
Chemical Reactivity and Derivatization of 7 Chloropyrido 3,4 B Pyrazine
Chemical Reactions of the Pyrido[3,4-b]pyrazine (B183377) Core
The fused heterocyclic system of pyrido[3,4-b]pyrazine possesses distinct reactive sites susceptible to both oxidative and reductive transformations.
The nitrogen atoms within the pyrido[3,4-b]pyrazine scaffold are susceptible to oxidation, a reaction that can modulate the electronic properties and subsequent reactivity of the molecule. A common method for the N-oxidation of similar heterocyclic systems involves the use of peroxy acids. For instance, the treatment of a related compound, 2-phenylpyrido[3,4-b]pyrazine, with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (B109758) under reflux conditions leads to the formation of the corresponding N-oxide. rsc.org This reaction highlights the ability of the ring nitrogens in the pyrido[3,4-b]pyrazine core to act as nucleophiles towards electrophilic oxygen sources. The resulting N-oxides can serve as intermediates for further functionalization.
Reduction reactions offer a pathway to modify substituents on the pyrido[3,4-b]pyrazine ring. While specific reduction studies on 7-chloropyrido[3,4-b]pyrazine are not extensively detailed in the reviewed literature, related chemistries provide insight into potential transformations. For example, in the synthesis of related heterocyclic structures, nitro groups attached to the pyrido[3,4-b]pyrazine framework can be effectively reduced to amino groups. A standard reagent for this transformation is tin(II) chloride (SnCl₂). researchgate.net This suggests that substituted derivatives of this compound bearing reducible functional groups can undergo selective modification without altering the core structure.
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom at the 7-position of the pyrido[3,4-b]pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). This high reactivity is a consequence of the electron-withdrawing nature of the fused pyridine (B92270) and pyrazine (B50134) rings, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. This reactivity is a cornerstone for the synthesis of a wide array of derivatives.
The displacement of the 7-chloro substituent can be readily achieved with various nucleophiles, including amines and alkoxides. These reactions are pivotal in the development of biologically active molecules, such as kinase inhibitors. musechem.comnih.gov The reaction of this compound with amines, for instance, typically proceeds under thermal conditions or with the assistance of microwave irradiation to afford 7-amino-substituted pyrido[3,4-b]pyrazines. Similarly, reaction with alkoxides, such as sodium methoxide, yields the corresponding 7-alkoxy derivatives.
| Nucleophile | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Amines (e.g., anilines, alkylamines) | Heat or microwave irradiation | 7-Amino-pyrido[3,4-b]pyrazines | nih.gov |
| Alkoxides (e.g., sodium methoxide) | Corresponding alcohol, base (e.g., NaH) | 7-Alkoxy-pyrido[3,4-b]pyrazines | sci-hub.se |
| Phenols | Base (e.g., K₂CO₃ or Cs₂CO₃), DMF | 7-Phenoxy-pyrido[3,4-b]pyrazines | sci-hub.se |
Electrophilic Aromatic Substitution Reactions on the Pyrido[3,4-b]pyrazine Ring
Direct electrophilic aromatic substitution on the carbon atoms of the pyrido[3,4-b]pyrazine ring system is generally challenging. The presence of multiple electron-withdrawing nitrogen atoms deactivates the ring towards attack by electrophiles. Reactions such as nitration or halogenation typically require harsh conditions and may suffer from a lack of regioselectivity. scribd.com
Computational methods, such as the RegioSQM method, have been developed to predict the most likely sites of electrophilic attack on heteroaromatic systems by identifying the carbon atoms with the lowest protonation free energies. amazonaws.com For the parent pyrido[3,4-b]pyrazine, these calculations can help to rationalize the regiochemical outcomes of electrophilic substitutions. However, experimental data for such reactions on this compound are scarce, and functionalization is more commonly achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Derivatization Strategies for Novel this compound Analogues and Related Compounds
The reactivity of the 7-chloro group is extensively exploited in derivatization strategies to generate novel analogues with diverse functionalities and to construct more complex molecular architectures.
This compound is a valuable synthon for the construction of complex heterocyclic compounds, particularly in the field of medicinal chemistry. Its utility as a building block is prominently demonstrated in the synthesis of protein kinase inhibitors. musechem.comnih.gov The 7-chloro position serves as a handle for introducing various pharmacophoric groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
In a typical Suzuki-Miyaura reaction, this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃). thieme-connect.dersc.orgnih.gov This methodology allows for the formation of a C-C bond at the 7-position, leading to the synthesis of 7-aryl or 7-heteroaryl pyrido[3,4-b]pyrazines. These products can be key intermediates in the synthesis of targeted therapeutics. For example, this strategy has been employed in the development of potent inhibitors for kinases like Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. nih.gov
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Class | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acids or esters | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 7-Aryl/Heteroaryl-pyrido[3,4-b]pyrazines | thieme-connect.de |
| Buchwald-Hartwig Amination | Amines | Pd catalyst, ligand, base | 7-Amino-pyrido[3,4-b]pyrazines | nih.gov |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | 7-Alkynyl-pyrido[3,4-b]pyrazines | thieme-connect.de |
Exploration of Related Pyrido[3,4-b]pyrazine Derivatives
While specific research on this compound-2,3-diol is not extensively documented in publicly available literature, the exploration of related pyrido[3,4-b]pyrazine derivatives provides insight into the synthetic strategies that could potentially lead to its formation and highlights the chemical diversity of this class of compounds.
The synthesis of the core pyrido[3,4-b]pyrazine structure is commonly achieved through the condensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound. For instance, the reaction of 2,3-diamino-6-chloropyridine with phenylglyoxal (B86788) monohydrate yields a mixture of 7-chloro-2-phenylpyrido[3,4-b]pyrazine and its regioisomer, 7-chloro-3-phenylpyrido[3,4-b]pyrazine. rsc.org This foundational reaction opens avenues for creating a variety of substituted derivatives.
The chloro-substituent on the pyridine ring is a key functional handle for further derivatization. Nucleophilic aromatic substitution reactions can be employed to introduce a range of functionalities. For example, hydrolysis of a related 5-chloropyrido[3,4-b]pyrazine derivative in aqueous formic acid has been shown to yield the corresponding 5-oxo derivative. nih.gov This suggests that this compound could potentially be converted to 7-hydroxypyrido[3,4-b]pyrazine under similar conditions.
Furthermore, the pyrazine ring itself can undergo oxidation. The unsubstituted pyrazine can be converted to its mono-N-oxide and di-N-oxide upon treatment with oxidizing agents like 30% hydrogen peroxide in acetic acid. researchgate.net This reactivity suggests that the nitrogen atoms in the this compound ring could be oxidized, which would, in turn, influence the reactivity of the carbon atoms in the pyrazine ring, potentially making them more susceptible to hydroxylation.
The formation of diol derivatives on the pyrazine ring of heterocyclic systems has been achieved through various methods, including Sharpless asymmetric dihydroxylation of olefinic precursors. nih.gov While this would require the initial synthesis of an unsaturated derivative of this compound, it represents a potential, albeit multi-step, pathway to a diol.
A more direct approach could involve the oxidation of the pyrazine ring. While direct dihydroxylation of the pyrazine ring in this specific compound is not documented, the general principles of heterocyclic chemistry suggest that potent oxidizing agents could potentially lead to the formation of diol or dione (B5365651) products. For example, the oxidation of a pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione to the corresponding 2,3-dichloro derivative using thionyl chloride has been reported, indicating the feasibility of manipulating substituents on the pyrazine ring. thieme-connect.de A reversal of this type of reaction, starting from a dichloro- or unsubstituted pyrazine ring, could hypothetically lead to a diol or dione under specific oxidative or hydrolytic conditions.
The following table summarizes some related pyrido[3,4-b]pyrazine derivatives and their methods of synthesis, illustrating the chemical space around the target compound.
Table 1: Synthesis of Related Pyrido[3,4-b]pyrazine Derivatives
| Compound Name | Starting Materials | Reagents and Conditions | Reference |
|---|---|---|---|
| 7-Chloro-2-phenylpyrido[3,4-b]pyrazine | 2,3-Diamino-6-chloropyridine, Phenylglyoxal monohydrate | Not specified | rsc.org |
| 5-Oxo-pyrido[3,4-b]pyrazine derivative | 5-Chloro-pyrido[3,4-b]pyrazine derivative | Aqueous formic acid | nih.gov |
| Pyrazine-N-oxide and Pyrazine-di-N-oxide | Pyrazine | 30% H2O2, CH3COOH, 70-80 °C | researchgate.net |
| 2,3-Dichloropyrido[2,3-b]pyrazine | Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | SOCl2, DMF (catalyst), reflux | thieme-connect.de |
Computational and Theoretical Studies on 7 Chloropyrido 3,4 B Pyrazine
Molecular Modeling Methodologies (e.g., Merck Molecular Force Field 94S (MMFF94S))
Quantum Chemical Calculations
Quantum chemical calculations offer a more detailed understanding of the electronic structure of molecules.
While specific studies on 7-Chloropyrido[3,4-b]pyrazine using the B3LYP/6-31G(d) level of theory for ground-state geometry optimization have not been identified, this methodology is widely applied to related heterocyclic compounds. For instance, DFT computations at the B3LYP/6-31G(d,p) level of theory have been successfully used to investigate the spectroscopic and electronic properties of novel pyrido[2,3-b]pyrazine (B189457) derivatives. This approach is instrumental in predicting molecular structures, vibrational frequencies, and other electronic properties. The application of this specific level of theory to this compound would be a standard and valuable approach to elucidate its ground-state geometry and electronic characteristics.
There is no available research in the reviewed literature that specifically details computational studies on open-shell species of this compound using the UB3LYP/6-31G(d) level of theory. This method is crucial for understanding the properties of radical ions of the molecule, which could be relevant in certain chemical reactions or electrochemical processes.
Conformational Analysis and Energy Minimization
Detailed conformational analysis and energy minimization studies specifically for this compound are not present in the currently available literature. Such studies are vital for understanding the three-dimensional structure of the molecule and identifying its most stable conformers, which in turn influences its reactivity and biological activity.
Electronic Structure and Reactivity Predictions
While direct studies on this compound are limited, research on the parent compound, pyrido[3,4-b]pyrazine (B183377), and its derivatives provides valuable insights into the electronic structure and reactivity of this class of compounds.
Density Functional Theory (DFT) has been employed to analyze the absorption spectra and electronic properties of pyrido[3,4-b]pyrazine-based organic sensitizers used in dye-sensitized solar cells (DSSCs) scispace.com. These studies suggest that the absorption characteristics are primarily governed by charge transfer transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and higher LUMO orbitals scispace.com.
Table 1: Predicted Electronic Properties of Pyrido[3,4-b]pyrazine-Based Sensitizers
| Compound | Donor Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| APP-IV | Octyloxy-substituted donor | - | - | Lowest among studied dyes |
| DT-1 | Indoline | - | - | - |
| DT-2 | Triphenylamine | - | - | - |
Note: Specific energy values from the source require access to the full publication. The table reflects the qualitative findings.
Elucidation of Reaction Mechanisms via Computational Approaches
There are no specific studies in the surveyed literature that use computational approaches to elucidate the reaction mechanisms involving this compound. Computational chemistry is a powerful tool for mapping reaction pathways, calculating activation energies, and identifying transition states, thereby providing a detailed understanding of how chemical reactions proceed. The application of these methods to reactions involving this compound would be highly beneficial for predicting reaction outcomes and designing new synthetic routes.
Biological and Pharmacological Research of 7 Chloropyrido 3,4 B Pyrazine
Mechanism of Action Studies
The mechanism of action for compounds derived from the 7-Chloropyrido[3,4-b]pyrazine scaffold is primarily centered on their ability to interact with and modulate the function of key proteins involved in cellular signaling pathways.
Interaction with Specific Molecular Targets, Enzymes, and Receptors
Derivatives of the pyrido[3,4-b]pyrazine (B183377) core structure are frequently designed as kinase inhibitors. nih.gov The nitrogen atoms within the pyrazine (B50134) ring often act as hydrogen bond acceptors, facilitating interaction with amino acid residues in the hinge region of a kinase's ATP-binding pocket. pharmablock.com This competitive binding prevents the natural substrate, ATP, from accessing the active site, thereby inhibiting the enzyme's phosphotransferase activity.
One of the most significant targets for this class of compounds is Spleen Tyrosine Kinase (Syk). wipo.int Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune receptors. pharmablock.com Pyrido[3,4-b]pyrazine derivatives have been specifically developed as potent inhibitors of Syk, indicating a direct interaction with this enzyme. wipo.int Further research has identified other kinases, such as RET kinase, as targets for this scaffold, highlighting its versatility in cancer therapy. nih.gov
Modulation of Biochemical Pathways
By inhibiting key enzymes like Syk, pyrido[3,4-b]pyrazine derivatives can modulate entire biochemical pathways. Inappropriate activation of Syk is linked to inflammatory responses and certain cancers. wipo.int Inhibition of Syk by these compounds can disrupt the signaling cascade that leads to the activation of mast cells, macrophages, and B-cells, which are central to allergic and inflammatory diseases as well as autoimmune conditions. wipo.int
Furthermore, the inhibition of kinases like RET by pyrido[3,a]pyrazine compounds can block signaling pathways essential for the growth and survival of cancer cells, as demonstrated in pancreatic cancer cell lines. nih.gov This modulation of critical pathways makes these compounds valuable candidates for targeted cancer therapies.
Methodologies for Molecular Target Identification
The identification of molecular targets for pyrido[3,4-b]pyrazine derivatives involves a combination of computational and experimental techniques. Molecular docking studies are commonly used to predict the binding modes and affinities of these compounds within the active sites of various kinases. mdpi.com These computational models help rationalize the observed biological activity and guide the design of more potent and selective inhibitors.
Experimentally, enzyme inhibition assays are fundamental for confirming the activity of these compounds against specific kinases. nih.gov These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), providing a quantitative measure of potency. mdpi.comnih.gov Cellular assays, such as cytotoxicity assays in cancer cell lines, are then used to evaluate the compound's effect in a more complex biological system and to confirm that the enzymatic inhibition translates to a desired physiological outcome. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of the pyrido[3,4-b]pyrazine scaffold, SAR studies have focused on modifications at various positions of the heterocyclic core.
Research on 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids has established key structural requirements for their biological activity as inhibitors of HB-EGF shedding. nih.gov These studies revealed that the presence of the hydroxamic acid, a sulfonamide group, and a phenyl moiety are all critical for potent inhibitory activity. nih.gov Furthermore, the stereochemistry at the alpha carbon of the hydroxamic acid was also found to be an important factor. nih.gov
In the context of kinase inhibition, modifications to the pyrido[3,4-b]pyrazine core aim to enhance interactions with the target enzyme. For example, the addition of different substituents can improve binding affinity by forming additional hydrogen bonds or hydrophobic interactions within the ATP-binding pocket. The 7-chloro position of the parent compound is a key site for such modifications, allowing for the introduction of various functional groups to explore the chemical space and optimize biological activity.
Enzymatic Inhibition Studies
The primary therapeutic potential of pyrido[3,4-b]pyrazine derivatives lies in their ability to inhibit specific enzymes, particularly protein kinases.
Inhibition of Protein Kinases, including Syk Kinase
A significant body of research has focused on the development of pyrido[3,4-b]pyrazine derivatives as potent inhibitors of protein kinases. wipo.int A patent filed by Purdue Research Foundation in 2023 disclosed a series of pyrido[3,4-b]pyrazine compounds as RET kinase inhibitors for the treatment of pancreatic cancer. nih.gov The most potent of these compounds demonstrated an IC50 value of 25 nM against the MiaPaCa-2 pancreatic cancer cell line. nih.gov
Furthermore, the pyrido[3,4-b]pyrazine scaffold has been identified as a promising starting point for the development of Spleen Tyrosine Kinase (Syk) inhibitors. wipo.int Syk is a validated therapeutic target for a range of inflammatory and autoimmune diseases. The development of pyrazine-based Syk inhibitors has shown that optimization of different parts of the molecule can lead to high potency against the enzyme. nih.gov
Below is a table summarizing the inhibitory activity of a representative pyrido[3,4-b]pyrazine derivative against a cancer cell line.
| Compound | Target | Cell Line | IC50 (nM) |
|---|---|---|---|
| Compound 28 (a pyrido[3,4-b]pyrazine derivative) | RET Kinase | MiaPaCa-2 (Pancreatic Cancer) | 25 |
Kinetic and Mechanistic Characterization of Enzyme Inhibition
Broader Biological Interactions and Applications
This compound is primarily categorized as a building block for protein degrader development and as an intermediate in organic synthesis. calpaclab.com Its broader biological interactions and applications as a standalone agent are not well-documented. The pyrazine ring system is a key feature in many biologically active compounds with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov However, the specific contribution of the 7-chloro substitution on the pyrido[3,4-b]pyrazine core to any broader biological activities has not been the subject of detailed investigation in publicly available research. The compound is noted for its role in creating novel derivatives for pharmaceutical and agrochemical research, leveraging its chemical reactivity. chemimpex.com
Advanced Applications of 7 Chloropyrido 3,4 B Pyrazine in Material Science and Other Fields
Development of Novel Materials with Specific Properties
The unique π-electron deficient structure of the pyrido[3,4-b]pyrazine (B183377) core, combined with the reactive chloro-substituent, makes 7-chloropyrido[3,4-b]pyrazine a valuable building block for the synthesis of novel materials with tailored properties. While specific research on this compound in material science is emerging, the broader class of pyridopyrazine derivatives has shown significant promise in the development of optoelectronic materials and pigments.
Optoelectronic Materials
Derivatives of the isomeric pyrido[2,3-b]pyrazine (B189457) system have been investigated for their potential in organic electronics, exhibiting tunable opto-electrochemical properties. nih.gov These donor-acceptor-donor (D-A-D) molecules have shown intramolecular charge transfer (ICT) transitions, leading to a broad range of emission colors from blue to red in both solution and solid states. nih.gov Such characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Furthermore, studies on pyrido[2,3-b]pyrazine-based compounds have demonstrated their potential for nonlinear optical (NLO) applications. nih.gov Density functional theory (DFT) calculations have indicated that these materials can exhibit significant first and second hyperpolarizabilities, which are crucial for applications in photonics and optical data processing. nih.gov The electronic properties of these molecules, including their frontier molecular orbital energy gaps, can be tuned by modifying the substituent groups, which in turn affects their NLO response. nih.govscience.gov
In the context of solar energy, sensitizers based on the pyrido[3,4-b]pyrazine core have been designed and synthesized for use in dye-sensitized solar cells (DSSCs). nih.gov A study on two such sensitizers, featuring different bulky donor groups, demonstrated that the pyrido[3,4-b]pyrazine core can effectively participate in the electronic structure of the dye, influencing its photophysical and electrochemical properties. nih.gov One of the synthesized dyes achieved a photoelectric conversion efficiency of 8.57% with a cobalt-based electrolyte. nih.gov The design of these sensitizers highlighted the importance of the donor group in preventing dye aggregation and charge recombination, which are critical factors for efficient solar cell performance. nih.gov
Table 1: Performance of a Pyrido[3,4-b]pyrazine-Based Dye-Sensitized Solar Cell
| Parameter | Value |
| Photoelectric Conversion Efficiency (PCE) | 8.57% |
| Short-Circuit Current Density (Jsc) | 16.08 mA cm⁻² |
| Open-Circuit Voltage (Voc) | 802 mV |
| Fill Factor (FF) | 0.66 |
| Electrolyte | Cobalt Redox Electrolyte |
Data sourced from a study on pyrido[3,4-b]pyrazine-based sensitizers. nih.gov
Pigments
The chromophoric nature of the pyridopyrazine ring system suggests its potential application in the development of novel pigments. The extended π-conjugation in derivatives of pyridopyrazine can lead to strong absorption in the visible region of the electromagnetic spectrum, a key characteristic of organic pigments. Thieno[3,4-b]pyrazine-based dyes have been synthesized and shown to exhibit intense and broad light absorption across the visible spectrum, resulting in dark colorations. mdpi.com The color of these dyes can be tuned by modifying their molecular structure, for instance, by introducing different substituent groups. mdpi.com While direct research on this compound as a pigment is not extensively documented, its chemical structure provides a foundation for the synthesis of a variety of colored compounds. The chlorine atom at the 7-position serves as a reactive handle for introducing different auxochromic and chromophoric groups, allowing for the fine-tuning of the resulting molecule's color and other properties.
Role as a Scaffolding Material in Advanced Chemical Systems
The rigid, planar structure of the pyridopyrazine core makes it an excellent scaffold for the construction of more complex molecular architectures. In supramolecular chemistry, building blocks based on pyrazine-imide complexes have been shown to form larger assemblies through coordination with metal ions. rsc.org The orthogonal positioning of nitrogen and oxygen atoms in these complexes allows for the creation of well-defined three-dimensional structures. rsc.org
The concept of using pyridopyrazine as a scaffold is also evident in the synthesis of polyfunctional tetrahydropyrido[3,4-b]pyrazines. researchgate.net These scaffolds can be readily synthesized and subsequently modified by reacting them with various nucleophiles to create a library of poly-substituted derivatives. researchgate.net This approach is particularly valuable in the development of new chemical entities for various applications, including drug discovery. researchgate.net
Applications in Chemical Biology and as Research Probes
In the field of chemical biology, this compound is recognized as a valuable building block for the synthesis of molecules designed for targeted protein degradation. calpaclab.com This application is part of the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins within cells.
The pyridopyrazine scaffold has also been incorporated into molecules designed as protein kinase inhibitors. rsc.org A study on disubstituted pyrido[3,4-b]pyrazines identified analogues with activity against a panel of cancer-related protein kinases. rsc.org This highlights the potential of the pyridopyrazine core to serve as a framework for the development of targeted therapeutics.
Furthermore, the fluorescent properties of pyridopyrazine derivatives make them attractive candidates for the development of research probes. While specific examples utilizing the this compound isomer are not prevalent, the general class of pyridopyrazine and related nitrogen-containing heterocycles has been explored for creating fluorescent sensors. These probes can be designed to detect specific analytes or changes in the cellular environment, making them powerful tools for biomedical research and diagnostics.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Strategies
The synthesis of N-heterocycles is a cornerstone of medicinal chemistry and material science. rsc.org While methods for preparing pyrido[3,4-b]pyrazines exist, a primary future goal is the development of more sustainable and greener synthetic protocols. nih.govnih.gov Traditional methods often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant chemical waste. nih.govresearchgate.net
Future research will likely focus on several key areas to create more environmentally benign processes: nih.govfrontiersin.org
Microwave-Assisted and Ultrasound Reactions: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov
Solvent-Free Approaches: Conducting reactions in the absence of solvents or using green solvents like water, ionic liquids, or supercritical CO2 can drastically reduce the environmental impact. acs.org
Heterogeneous Catalysis: The use of recyclable solid catalysts can simplify product purification and minimize waste. nih.gov
Biocatalysis: Employing enzymes as catalysts offers high selectivity under mild conditions, representing a highly sustainable synthetic route. nih.gov
Acceptorless Dehydrogenative Coupling (ADC): This strategy uses alcohols, which are abundant and renewable, to form N-heterocycles, producing only water and hydrogen as byproducts. rsc.org
| Synthetic Strategy | Key Advantages | Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity. nih.gov | Scalability, specialized equipment requirements. |
| Solvent-Free Reactions | Reduced waste, lower cost, simplified workup. nih.govacs.org | Limited substrate solubility, potential for high viscosity. |
| Heterogeneous Catalysis | Catalyst recyclability, easier product purification. nih.gov | Lower activity compared to homogeneous catalysts, potential for leaching. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable. nih.gov | Enzyme stability, substrate scope limitations. |
| Acceptorless Dehydrogenative Coupling | Use of renewable starting materials, produces only water and H2 as byproducts. rsc.org | Requires transition-metal catalysts, optimization of reaction conditions. |
Integration of Advanced Computational Predictions with Experimental Validation
The synergy between computational chemistry and experimental validation is a powerful tool in modern chemical research. fiveable.me For 7-Chloropyrido[3,4-b]pyrazine derivatives, this integration can accelerate the discovery of new compounds with desired properties.
Future research should leverage computational tools for:
Virtual Screening: In silico methods can predict the interaction of pyrido[3,4-b]pyrazine (B183377) derivatives with biological targets, helping to prioritize compounds for synthesis and testing. acs.org
Predicting Physicochemical Properties: Computational models can estimate properties such as solubility, stability, and electronic characteristics, which are crucial for both pharmaceutical and material science applications. nih.gov
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide insights into reaction pathways, aiding in the optimization of synthetic protocols. nih.gov
A critical aspect of this approach is the rigorous experimental validation of computational predictions. fiveable.meacs.org This involves synthesizing the computationally designed molecules and experimentally measuring their properties. Discrepancies between predicted and observed results can then be used to refine the computational models, creating a feedback loop that improves predictive accuracy. fiveable.memdpi.com For instance, predicted binding affinities with protein targets must be confirmed through in vitro assays. mdpi.comnih.gov
Discovery of New Biological Targets and Therapeutic Avenues
The pyrido[3,4-b]pyrazine scaffold is recognized for its potential in developing therapeutic agents, particularly as protein kinase inhibitors for cancer therapy. rsc.orgnih.gov However, the full biological potential of this heterocyclic system remains largely untapped.
Future research should aim to:
Screen against Diverse Target Classes: Libraries of this compound derivatives should be screened against a wide array of biological targets beyond kinases, including G-protein-coupled receptors (GPCRs), ion channels, and enzymes involved in other diseases. acs.org
Explore New Therapeutic Areas: The biological activity of these compounds could be relevant for neurological disorders, inflammatory diseases, and infectious diseases. chemimpex.comresearchgate.netnih.gov For example, related pyrazolopyridines have been investigated for their affinity for β-amyloid plaques in Alzheimer's disease. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and correlation of these structural changes with biological activity will be crucial for designing more potent and selective drug candidates. rsc.org
| Potential Therapeutic Area | Specific Biological Targets | Rationale |
|---|---|---|
| Oncology | Protein Kinases (e.g., MKK4), Dihydrofolate Reductase (DHFR) rsc.org47.251.13mdpi.com | Established activity of the scaffold; potential to overcome drug resistance. |
| Neurological Disorders | β-Amyloid Plaques, PDE4 mdpi.commdpi.com | Related N-heterocycles show promise in Alzheimer's and other neurodegenerative diseases. |
| Pain Management | Transient Receptor Potential (TRP) Channels | Scaffold can be used to develop antagonists for pain-related ion channels. |
| Infectious Diseases | Viral Polymerases, Parasitic Enzymes nih.gov | Broad-spectrum antimicrobial and antiparasitic activities have been observed in related compounds. |
Expansion of Material Science Applications for Pyrido[3,4-b]pyrazine Derivatives
The nitrogen-rich, electron-deficient nature of the pyrido[3,4-b]pyrazine ring system makes it an attractive building block for advanced organic materials. chemimpex.comresearchgate.net While applications in this area are still emerging, there is significant potential for growth.
Future research directions include:
Organic Electronics: Pyrido[3,4-b]pyrazine derivatives can be incorporated into conjugated polymers for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. researchgate.netsemanticscholar.org The electron-accepting properties of the core can be tuned to create low band gap materials. researchgate.netrsc.org
Sensors: The ability of the pyrazine (B50134) nitrogen atoms to coordinate with metal ions could be exploited to develop chemosensors for environmental monitoring or medical diagnostics.
Electrochromic Materials: Hybrid polymers incorporating pyrido[4,3-b]pyrazine have been shown to exhibit neutral green electrochromic properties, making them suitable for applications like smart windows and displays. semanticscholar.org
Addressing Challenges in Scalability and Sustainable Production for Academic Research
A significant hurdle in the widespread investigation of novel compounds like this compound is the difficulty in producing them on a scale sufficient for extensive biological and material science studies. springernature.com Laboratory-scale syntheses are often complex and may not be readily adaptable to larger quantities.
Key challenges and future directions include:
Process Optimization: Developing synthetic routes that are not only high-yielding but also robust and reproducible is essential. This involves moving away from multi-step, purification-heavy procedures towards more streamlined, one-pot, or multicomponent reactions. researchgate.net
Cost-Effectiveness: The cost of starting materials, reagents, and catalysts can be prohibitive. Research into using cheaper, more abundant feedstocks is necessary. springernature.com For example, thermochemical conversion of animal biomass is being explored as a sustainable route to N-heterocycles. springernature.com
Atom Economy: Synthetic strategies should be designed to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. frontiersin.org
Safety and Hazard Reduction: Future synthetic methods should aim to use less hazardous chemicals and avoid extreme reaction conditions to ensure safer laboratory practices. researchgate.net
Addressing these scalability and sustainability challenges will be crucial for enabling the broader academic community to explore the full potential of this compound and its derivatives, thus accelerating the pace of discovery in both medicine and materials science.
Q & A
Q. What synthetic methodologies are effective for constructing the pyrido[3,4-b]pyrazine core in 7-chloro derivatives?
The pyrido[3,4-b]pyrazine scaffold can be synthesized via annelation reactions. For example, tetrahydropyrido[3,4-b]pyrazines are prepared through a one-pot reaction of pentafluoropyridine with diamines under optimized conditions . Chlorination steps may involve electrophilic substitution or nucleophilic displacement, as seen in the synthesis of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine derivatives .
Q. How can structural characterization resolve ambiguities in regiochemistry for 7-chloro-substituted pyridopyrazines?
X-ray crystallography and NMR spectroscopy are critical. For instance, 2,3-disubstituted thieno[3,4-b]pyrazines were characterized using / NMR and HRMS to confirm regioselectivity . Computational methods (e.g., DFT) can complement experimental data to verify bond angles and substituent positions .
Q. What biochemical pathways are influenced by pyridopyrazine derivatives, and how are these assessed?
Pyridopyrazines often target kinase pathways. RIPK1 inhibition by pyrrolopyrazine derivatives, evaluated via kinase assays and cellular necroptosis models, demonstrates dose-dependent suppression of downstream signaling . For p38 MAP kinase inhibitors, IL-1β secretion assays in macrophages validate pathway modulation .
Q. What are the stability considerations for 7-chloropyrido[3,4-b]pyrazine in experimental settings?
Stability is influenced by storage conditions (e.g., 2–8°C for hydrochloride salts) and solvent choice. Degradation studies using HPLC or LC-MS monitor byproduct formation, with accelerated stability tests under varied pH/temperature .
Q. How do substituent electronic effects impact the reactivity of chlorinated pyridopyrazines?
Electron-withdrawing groups (e.g., chloro) enhance electrophilic substitution at adjacent positions. In thieno[3,4-b]pyrazines, substituents like methyl or phenyl alter redox potentials and π-conjugation, as shown by cyclic voltammetry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?
Systematic substitution at positions 2 and 3 of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold revealed that electron-donating groups (e.g., piperazine) enhance p38 MAP kinase binding affinity. In vitro IC values and molecular docking correlate substituent size with allosteric pocket compatibility .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound analogs?
Rodent models assess bioavailability, with dose-ranging studies (e.g., 10–100 mg/kg) monitoring plasma half-life and tissue distribution via LC-MS/MS. Toxicity profiles (e.g., liver enzyme assays) identify safe therapeutic windows .
Q. How do metabolic pathways influence the efficacy of this compound-based therapeutics?
Cytochrome P450 enzymes (e.g., CYP3A4) metabolize pyridopyrazines, producing hydroxylated or dechlorinated metabolites. Incubation with liver microsomes and UPLC-QTOF analysis identifies major metabolites, guiding prodrug design to improve half-life .
Q. What strategies mitigate synthetic challenges in achieving enantiomeric purity for chiral pyridopyrazines?
Chiral HPLC or SFC separates enantiomers, while asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones). Patent data highlight the importance of isolating dextrorotatory isomers to minimize off-target effects .
Q. How can computational modeling predict the energetic properties of this compound derivatives?
Density functional theory (DFT) calculates heats of formation and detonation velocities for fused heterocycles. For example, furazano[3,4-b]pyrazine derivatives exhibit high densities (~1.85 g/cm³) and detonation pressures (~36 GPa), comparable to RDX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
